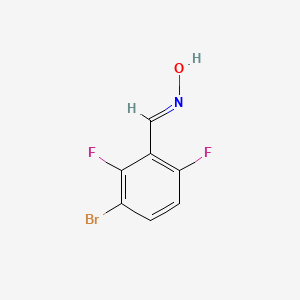
(E)-3-bromo-2,6-difluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom. This particular compound features a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions on the benzene ring, along with an oxime group attached to the aldehyde carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-2,6-difluorobenzaldehyde oxime typically involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-bromo-2,6-difluorobenzaldehyde+NH2OH⋅HCl→(E)-3-bromo-2,6-difluorobenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-2,6-difluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-bromo-2,6-difluorobenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-bromo-2,6-difluorobenzaldehyde oxime depends on its specific application. In biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2,6-difluorobenzaldehyde
- 2,6-difluorobenzaldehyde oxime
- 3-bromo-2,6-difluorobenzonitrile
Uniqueness
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with the oxime functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H4BrF2NO |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
(NE)-N-[(3-bromo-2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-1-2-6(9)4(3-11-12)7(5)10/h1-3,12H/b11-3+ |
InChI Key |
ODMUOLHLFVAUMP-QDEBKDIKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)/C=N/O)F)Br |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=NO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















